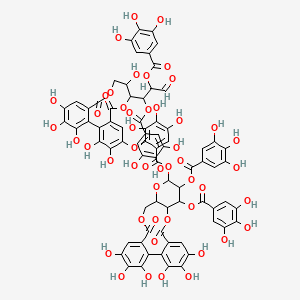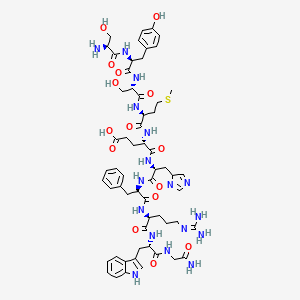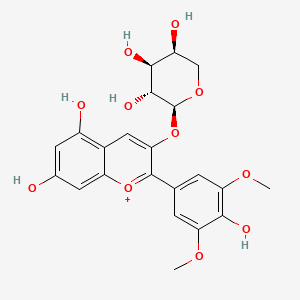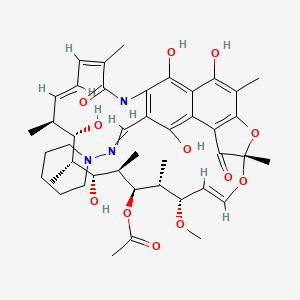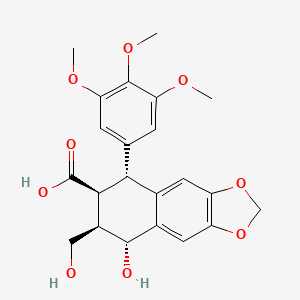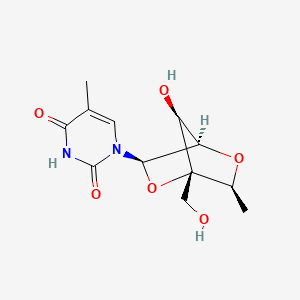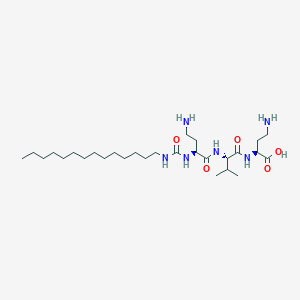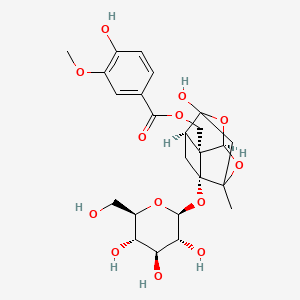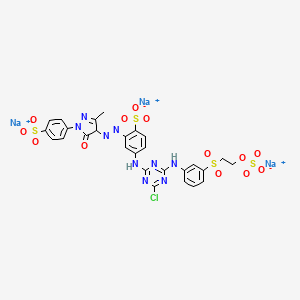
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(221)heptane, exo-(+/-)- is a synthetic organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclic structure and the presence of a fluorinated pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
科学研究应用
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(22
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- would depend on its specific interactions with biological targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size.
相似化合物的比较
Similar Compounds
2-(2-Chloro-5-pyridyl)-7-azabicyclo(2.2.1)heptane: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Methyl-5-pyridyl)-7-azabicyclo(2.2.1)heptane: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- can impart unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic properties compared to its analogs.
属性
CAS 编号 |
163517-84-8 |
|---|---|
分子式 |
C11H13FN2 |
分子量 |
192.23 g/mol |
IUPAC 名称 |
(1R,2R,4S)-2-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13FN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1 |
InChI 键 |
DCJIJGZSYBOUGL-IVZWLZJFSA-N |
手性 SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)F |
规范 SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



